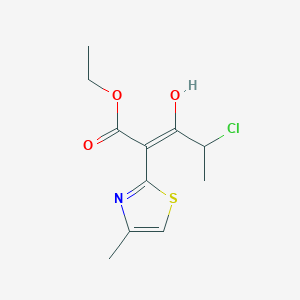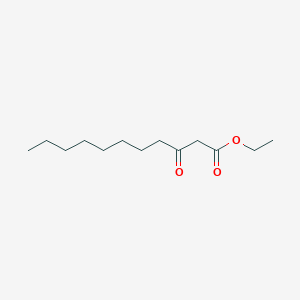![molecular formula C22H33Br2F2N3 B8222458 4,7-dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B8222458.png)
4,7-dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole
描述
4,7-Dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole is an organic compound that belongs to the class of benzo[d][1,2,3]triazoles. This compound is characterized by the presence of bromine and fluorine atoms, as well as a hexyldecyl side chain. It is commonly used in the synthesis of conjugated polymers for applications in organic electronics, such as organic photovoltaics and organic light-emitting diodes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole typically involves the following steps:
Bromination: The starting material, benzo[d][1,2,3]triazole, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the 4 and 7 positions.
Fluorination: The brominated intermediate is then fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms at the 5 and 6 positions.
Alkylation: The fluorinated intermediate is alkylated with 2-hexyldecyl bromide in the presence of a base such as potassium carbonate to introduce the hexyldecyl side chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
4,7-Dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form conjugated polymers.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to substitute the bromine atoms.
Coupling Reactions: Palladium catalysts and boronic acids or stannanes are commonly used in Suzuki-Miyaura and Stille coupling reactions, respectively.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride can be used.
Major Products Formed
Substitution Products: Compounds with azide or thiol groups replacing the bromine atoms.
Coupling Products: Conjugated polymers with extended π-systems, useful in organic electronics.
科学研究应用
4,7-Dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole has several scientific research applications:
Organic Photovoltaics: Used as a building block for the synthesis of conjugated polymers that serve as active layers in organic solar cells.
Organic Light-Emitting Diodes (OLEDs): Utilized in the development of materials for OLEDs due to its electron-deficient nature.
Fluorescent Dyes: Employed in the synthesis of fluorescent dyes for biological imaging.
Organic Semiconductors: Used in the fabrication of organic field-effect transistors (OFETs) and other organic semiconductor devices.
作用机制
The mechanism of action of 4,7-dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole involves its ability to participate in π-π stacking interactions and electron transfer processes. The presence of electron-withdrawing fluorine atoms and electron-donating hexyldecyl side chain allows for fine-tuning of the electronic properties of the resulting polymers. These interactions and processes are crucial for the performance of organic electronic devices .
相似化合物的比较
Similar Compounds
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: Similar in structure but contains a thiadiazole ring instead of a triazole ring.
5,8-Dibromo-6,7-difluoro-2-((2-hexyldecyl)oxy)quinoxaline: Contains a quinoxaline ring and an alkoxy side chain.
Uniqueness
4,7-Dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole is unique due to its specific combination of bromine, fluorine, and hexyldecyl groups, which provide a balance of electron-withdrawing and electron-donating properties. This makes it particularly suitable for applications in organic electronics where precise control of electronic properties is required .
属性
IUPAC Name |
4,7-dibromo-5,6-difluoro-2-(2-hexyldecyl)benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33Br2F2N3/c1-3-5-7-9-10-12-14-16(13-11-8-6-4-2)15-29-27-21-17(23)19(25)20(26)18(24)22(21)28-29/h16H,3-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGLJKBXNVRVAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CN1N=C2C(=C(C(=C(C2=N1)Br)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33Br2F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B8222383.png)
![N'-[(6-Methyl-2-pyridyl)methylene]pyrrolidine-1-carbothiohydrazide](/img/structure/B8222389.png)

![2-Chloro-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B8222405.png)




![2-[2-(3,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8222435.png)


![2-[2-(2,6-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8222463.png)
![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8222466.png)

